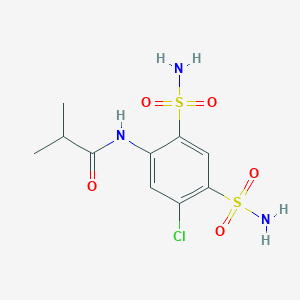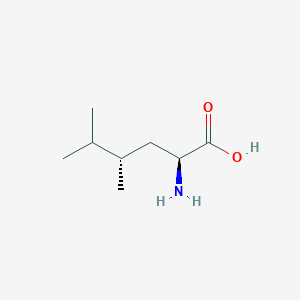
(2S,4S)-2-amino-4,5-dimethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-2-amino-4,5-dimethylhexanoic acid is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of two chiral centers, which contribute to its stereochemical complexity and potential for diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4,5-dimethylhexanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common approach is the asymmetric synthesis from chiral pool compounds such as amino acids or carbohydrates . Another method involves the use of chiral auxiliaries or asymmetric catalysis to achieve the desired enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative chromatography and crystallization-based methods are often employed to separate and purify the desired enantiomer from racemic mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-2-amino-4,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2-amino-4,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2S,4S)-2-amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-2-amino-4,5-dimethylhexanoic acid: This is a diastereomer of (2S,4S)-2-amino-4,5-dimethylhexanoic acid with different stereochemistry at the 4th carbon.
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Another chiral amino acid derivative with similar structural features.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
775275-02-0 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(2S,4S)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6-,7-/m0/s1 |
InChI-Schlüssel |
VBGFCDFZIZPMLN-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@@H](C[C@@H](C(=O)O)N)C(C)C |
Kanonische SMILES |
CC(C)C(C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
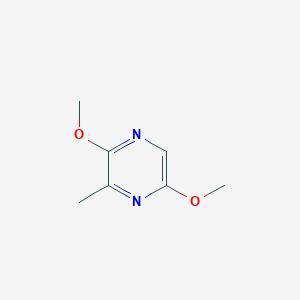
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
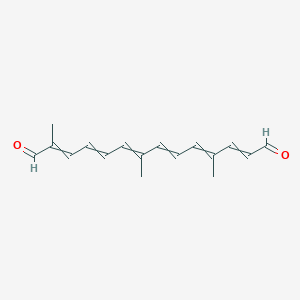
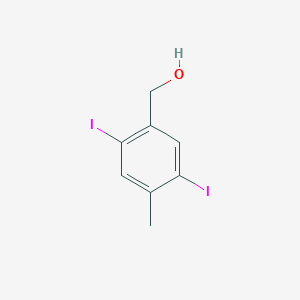

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
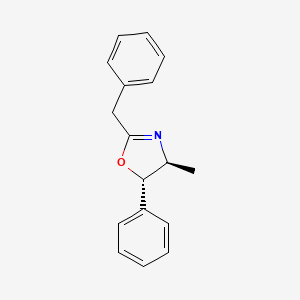
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
